Ampk-IN-2

Description

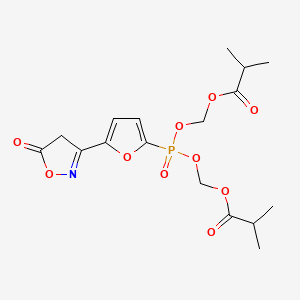

AMPK-IN-2 (CAS 1243184-62-4, InChIKey: NNMZZIPZHAKTQH-UHFFFAOYSA-N) is a small-molecule inhibitor of adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. While AMPK activators like metformin are widely studied for their role in treating metabolic disorders such as type 2 diabetes (T2D), AMPK inhibitors like this compound are critical tools for investigating AMPK's downstream signaling pathways and validating its therapeutic targets . Its primary application lies in preclinical research, particularly in dissecting AMPK's role in glucose metabolism, lipid synthesis, and cancer biology .

Properties

CAS No. |

1243184-62-4 |

|---|---|

Molecular Formula |

C17H22NO10P |

Molecular Weight |

431.3338 |

IUPAC Name |

(((5-(5-oxo-4,5-dihydroisoxazol-3-yl)furan-2-yl)phosphoryl)bis(oxy))bis(methylene) bis(2-methylpropanoate) |

InChI |

InChI=1S/C17H22NO10P/c1-10(2)16(20)23-8-25-29(22,26-9-24-17(21)11(3)4)15-6-5-13(27-15)12-7-14(19)28-18-12/h5-6,10-11H,7-9H2,1-4H3 |

InChI Key |

NNMZZIPZHAKTQH-UHFFFAOYSA-N |

SMILES |

CC(C)C(OCOP(C1=CC=C(C(C2)=NOC2=O)O1)(OCOC(C(C)C)=O)=O)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origin of Product |

United States |

Comparison with Similar Compounds

Metformin

- Mechanism : Metformin indirectly activates AMPK by inhibiting mitochondrial complex I, elevating AMP/ATP ratios, and promoting AMPK phosphorylation. This activation suppresses hepatic gluconeogenesis and enhances skeletal muscle glucose uptake .

- Therapeutic Use : Clinically approved for T2D; improves insulin sensitivity and reduces cardiovascular risks.

- Contrast with this compound: this compound directly inhibits AMPK, blocking its downstream effects. While metformin ameliorates hyperglycemia, this compound is used to exacerbate AMPK-dependent metabolic phenotypes in experimental settings .

Thiazolidinediones (TZDs)

- Mechanism : TZDs (e.g., rosiglitazone) activate AMPK indirectly via peroxisome proliferator-activated receptor gamma (PPARγ), improving adipocyte differentiation and insulin sensitivity.

- Contrast with this compound : Unlike this compound, TZDs have pleiotropic effects beyond AMPK, including anti-inflammatory actions. This compound offers a more targeted approach to studying AMPK-specific pathways .

Comparison with Other AMPK Inhibitors

However, studies in reference a "novel AMPK inhibitor" used to validate metformin's dependency on AMPK activation. This underscores this compound's utility as a research tool, though comparative data on potency, selectivity (e.g., IC50 values for AMPK α1 vs. α2 subunits), or off-target effects are unavailable in the provided sources .

Structural and Pharmacokinetic Considerations

- Spectroscopic Validation : $^{1}\text{H}$/$^{13}\text{C}$ NMR, HRMS, and elemental analysis.

- Purity Documentation : Required for reproducibility in pharmacological studies.

In contrast, metformin and TZDs are well-characterized, with established pharmacokinetic profiles (e.g., oral bioavailability, half-life). This compound’s preclinical status necessitates further ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling .

Research Implications and Limitations

This compound’s primary advantage lies in its specificity for AMPK inhibition, enabling precise mechanistic studies. However, the lack of publicly available comparative data with other inhibitors (e.g., dorsomorphin, Compound C) limits its contextualization. Future studies should address:

- Selectivity : Comparative kinase inhibition profiles.

- Therapeutic Potential: Role in AMPK-driven cancers or metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.